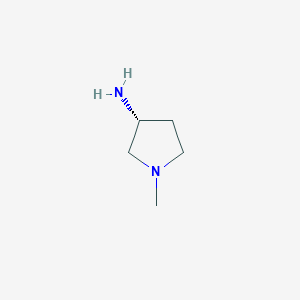

(3R)-1-methylpyrrolidin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOPMIDKWXFMF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610290 | |

| Record name | (3R)-1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457097-75-5 | |

| Record name | (3R)-1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-Amino-1-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3r 1 Methylpyrrolidin 3 Amine and Its Derivatives

Enantioselective Synthesis ApproachesCurrent time information in Bangalore, IN.acs.org

The direct and selective production of single enantiomers of chiral amines is a highly sought-after goal in both academic research and industrial applications. wiley.com Enantioselective synthesis strategies are crucial for accessing the desired stereoisomer of 1-methylpyrrolidin-3-amine (B77690), thereby avoiding the need for classical resolution of racemic mixtures which can be inefficient. wiley.com

Asymmetric Catalysis in Amine Synthesismdpi.comnih.govnih.gov

Asymmetric catalysis, utilizing either transition metals with chiral ligands or organocatalysts, represents a powerful approach for the synthesis of chiral amines. acs.org These methods offer high levels of enantioselectivity and yield, often under mild reaction conditions.

Key Catalytic Strategies:

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines is a direct and efficient pathway to α-chiral amines. nih.gov This method has been successfully applied on an industrial scale for the production of other chiral amines. nih.gov

Organocatalysis: Chiral primary and secondary amines, such as those derived from proline, have emerged as versatile organocatalysts for a wide range of enantioselective transformations. mdpi.comrsc.org These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. acs.org For instance, proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination provides an efficient route to 1,2-diamines, which can be precursors to cyclic amines like pyrrolidines. researchgate.net

Chiral Nucleophilic Catalysts: Chiral amines, including derivatives of 4-(dimethylamino)pyridine (DMAP) and cinchona alkaloids, can act as nucleophilic catalysts in asymmetric synthesis. acs.org They have been particularly effective in kinetic resolutions of alcohols and amines through acylation reactions. acs.org

| Catalyst Type | Description | Application |

| Transition Metal Catalysts | Complexes of metals like iridium, rhodium, and palladium with chiral phosphine (B1218219) ligands. | Asymmetric hydrogenation of imines and enamines. |

| Organocatalysts | Small organic molecules, often derived from natural sources like amino acids (e.g., proline). | Enantioselective aminations, Michael additions, and aldol (B89426) reactions. |

| Chiral Nucleophilic Amines | Amines like DMAP derivatives and cinchona alkaloids that act as chiral nucleophiles. | Kinetic resolution of racemic alcohols and amines. |

Biocatalytic Transformations for Chiral Amine Productionpsu.eduacs.orgnih.gov

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.gov Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. nih.govnih.gov

Prominent Biocatalytic Methods:

Transaminases (TAs): Also known as ω-transaminases (ω-TAs), these enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone substrate, producing a chiral amine. wiley.comacs.org The high stereoselectivity of (R)- and (S)-selective TAs allows for the production of either enantiomer of the target amine. wiley.com

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone to a chiral amine, utilizing a cofactor such as NADH or NADPH. acs.orgnih.gov Cofactor regeneration systems are often employed to make the process economically viable. nih.gov

Hydrolases: Enzymes like lipases can be used for the kinetic resolution of racemic amines, selectively acylating one enantiomer and allowing for the separation of the unreacted enantiomer. wiley.com

A chemoenzymatic approach has been successfully employed for the synthesis of a key intermediate for a quinolone antitumor compound, (3S,4S)-3-methoxy-4-methylaminopyrrolidine. This method involved a lipase-mediated resolution to achieve high enantiomeric excess. researchgate.net Another innovative approach involves a bioelectrocatalytic system where nitrogen is fixed to ammonia (B1221849) and then converted to chiral amine intermediates using a cascade of enzymatic reactions involving ω-transaminase and L-alanine dehydrogenase. acs.org

| Enzyme Class | Reaction Type | Key Features |

| Transaminases (TAs) | Asymmetric aminotransferase | High enantioselectivity, broad substrate scope. wiley.comacs.org |

| Amine Dehydrogenases (AmDHs) | Reductive amination | Requires a cofactor (NADH/NADPH). acs.orgnih.gov |

| Hydrolases (e.g., Lipases) | Kinetic resolution | Selectively acylates one enantiomer of a racemic mixture. wiley.com |

Stereoselective Alkylation and Amination Reactionsnih.govnih.gov

The stereocontrolled introduction of substituents onto a pre-existing pyrrolidine (B122466) ring or a precursor is a common strategy. A practical and stereoselective process for the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for the antibiotic premafloxacin, has been developed. nih.govresearchgate.net This synthesis relies on key steps including an asymmetric Michael addition and a stereoselective alkylation. nih.govresearchgate.net

Strategies for Pyrrolidine Ring Construction and Functionalizationacs.org

The construction of the pyrrolidine ring itself can be achieved through various cyclization strategies, often establishing the desired stereochemistry during the ring-forming step.

Common Ring-Closing Strategies:

Ring-Closing Metathesis (RCM): This powerful reaction, often utilizing Grubbs' catalyst, can be used to form the pyrrolidine ring from acyclic diene or enyne precursors. researchgate.netacs.org A chemoenzymatic synthesis of a (3R,4S)-3-methoxy-4-methylaminopyrrolidine intermediate started with the RCM of a Cbz-protected diallylamine (B93489) to form 1-Cbz-3-pyrroline. researchgate.net

1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide and an alkene is a classic and highly effective method for constructing substituted pyrrolidines with excellent stereocontrol. nih.govacs.org

Intramolecular Cyclization: The intramolecular cyclization of amino-functionalized alkenes or alkynes can be catalyzed by various transition metals to afford pyrrolidine derivatives. osaka-u.ac.jp For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence of a primary amine-tethered alkyne yields α-cyano pyrrolidines. nih.gov

Ring Contraction of Pyridines: A novel photo-promoted ring contraction of pyridines with silylborane has been developed to afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov This method provides a rapid entry to functionalized pyrrolidines from readily available starting materials. osaka-u.ac.jpnih.gov

Synthesis of Related Chiral Pyrrolidine Derivativesnih.govnih.govmdpi.com

The synthetic methodologies described above are not limited to (3R)-1-methylpyrrolidin-3-amine but can be adapted for the preparation of a wide array of substituted chiral pyrrolidines. The versatility of these methods allows for the exploration of structure-activity relationships in drug discovery programs. nih.gov

(3R,4R)-4-Methoxy-N-methylpyrrolidin-3-amineresearchgate.net

A chemoenzymatic synthesis has been developed for (3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidine. researchgate.net The synthesis of the related (3R,4R)-diastereomer can be envisioned through similar strategies, potentially involving stereoselective reduction or inversion of stereocenters. The synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol has been achieved through a 1,3-dipolar cycloaddition reaction. researchgate.net This intermediate could potentially be converted to the target methoxy (B1213986) amine derivative through a series of functional group manipulations.

(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414)

(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, also known as L-687,414, is a potent antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. rsc.orgrsc.org Its synthesis has been a subject of interest to provide efficient access to this valuable research compound.

One notable synthesis provides a short and efficient route to L-687,414. rsc.org The key aspects of this synthesis involve starting from a readily available chiral precursor and employing stereocontrolled reactions to establish the desired stereochemistry of the final product. The recognition of the glycine receptor is believed to require the energetically less favored 3-pseudoaxial conformation of the pyrrolidone ring, a conformation favored by the 3R-amino, 4R-methyl derivative, leading to a significant increase in activity. rsc.org

Key Research Findings:

The synthesis of L-687,414 highlights the importance of stereochemistry for its biological activity as an NMDA receptor antagonist. rsc.org

The 3R,4R-configuration is crucial for achieving high potency at the glycine site of the NMDA receptor. rsc.org

| Compound Name | Starting Material | Key Intermediates | Reagents/Conditions | Overall Yield |

| (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414) | Chiral precursor | Not specified | Not specified | Not specified |

(3R,4S)-3-amino-4-methyl pyrrolidine

(3R,4S)-3-amino-4-methyl pyrrolidine is a crucial structural component of certain quinoline (B57606) antibacterial compounds and naphthyridine antitumor agents. elsevier.comresearchgate.net The development of stereoselective synthetic routes to this compound is therefore of considerable importance.

A reported stereoselective approach to (3R,4S)-3-amino-4-methyl pyrrolidine utilizes a one-pot reduction and regioselective cyclization of an azidoditosyl derivative as the key transformation. elsevier.comresearchgate.net This method provides an efficient pathway to the desired diastereomer.

Key Research Findings:

A key reaction in the synthesis is the one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.comresearchgate.net

This methodology provides a stereoselective route to the (3R,4S) diastereomer, which is a valuable building block for pharmacologically active compounds. elsevier.comresearchgate.net

| Compound Name | Starting Material | Key Reaction | Final Product Stereochemistry |

| (3R,4S)-3-amino-4-methyl pyrrolidine | Azidoditosyl derivative | One-pot reduction and regioselective cyclization | 3R,4S |

(3R)-1,3-dimethyl-5-ethoxyoxindolyl-3-acetonitrile

A comprehensive search of scientific literature and chemical databases did not yield specific information on the synthesis of (3R)-1,3-dimethyl-5-ethoxyoxindolyl-3-acetonitrile. General methods for the synthesis of substituted 2-oxindoles often involve palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides or other cyclization strategies. organic-chemistry.orgorganic-chemistry.orgrsc.org The synthesis of 3-substituted oxindoles can be challenging, but various methods exist for creating 3,3-disubstituted and other derivatives. organic-chemistry.orgacs.orgchemijournal.com However, a direct and detailed synthetic route for the specifically requested chiral compound with the defined substitution pattern could not be located.

(R)-3-methylpyrrolidine alkaloids

The (R)-3-methylpyrrolidine moiety is a core structural feature in a number of alkaloids, including the well-known compound nicotine (B1678760). The enantioselective synthesis of these alkaloids is of great interest due to their diverse pharmacological activities.

An efficient and highly enantioselective synthesis of (+)-(R)-nicotine has been developed utilizing an iridium-catalyzed allylic amination as the key step. rsc.orgrsc.org This is followed by a ring-closing metathesis reaction to construct the pyrrolidine ring and a subsequent reduction. This method provides access to the non-natural (R)-enantiomer of nicotine with very high enantiomeric excess. bris.ac.uk Another approach involves the use of a chiral resolving agent to separate racemic intermediates, leading to both (R)- and (S)-nicotine. scirp.org

Key Research Findings:

Iridium-catalyzed allylic amination is a key step in a highly enantioselective synthesis of (R)-nicotine. rsc.orgrsc.org

The synthesis provides the target alkaloid with excellent enantiomeric excess (>99% ee). rsc.org

The methodology allows for the synthesis of the non-natural (R)-enantiomer, which is important for pharmacological studies. bris.ac.uk

| Alkaloid | Key Synthetic Steps | Catalyst/Reagent | Enantiomeric Excess (ee) |

| (+)-(R)-Nicotine | Iridium-catalyzed allylic amination, Ring-closing metathesis | Iridium complex with chiral ligand, Grubbs catalyst | >99% |

| (R)-Nicotine | Resolution of racemic homoallylic alcohol | (S)-Ibuprofen as chiral resolving agent | 80.7% |

Applications of 3r 1 Methylpyrrolidin 3 Amine in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

(3R)-1-methylpyrrolidin-3-amine serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its chiral pyrrolidine (B122466) ring is a common motif in many biologically active molecules. For instance, it is a key building block in the preparation of certain antibiotics. The synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine, an essential intermediate for the antibiotic premafloxacin, highlights the importance of the (3R)-pyrrolidin-3-yl moiety. researchgate.net Furthermore, the compound is utilized in the creation of complex heterocyclic structures for drug discovery.

The hydrochloride salt of the related compound, 1-methylpyrrolidin-3-one, is noted for its enhanced solubility in polar solvents, which is a desirable characteristic for pharmaceutical and synthetic applications. This underscores the utility of the methylated pyrrolidine core in facilitating drug development processes.

Neuroscience Research and Neurotransmitter Systems

The 1-methylpyrrolidin-3-amine (B77690) scaffold is of particular interest in neuroscience research due to its ability to interact with various neurotransmitter systems. Its structural similarity to endogenous neuromodulators allows for the design of potent and selective ligands for specific receptors.

The dopamine (B1211576) D3 receptor (D3R) is a key target in the development of treatments for substance use disorders and other neuropsychiatric conditions. nih.gov Researchers have designed and synthesized dual-target ligands that act as agonists at the μ-opioid receptor (MOR) and antagonists or partial agonists at the D3R. nih.gov In these efforts, substituted trans-(2S,4R)-pyrrolidine moieties have been identified as important dopaminergic components. nih.gov By tethering these to different opioid scaffolds, new compounds with high affinity and desired functional activity at both MOR and D3R have been developed. nih.gov For example, the replacement of a 2,3-dichlorophenyl group with a benzoisothiazole led to a compound with favorable dual-target affinity for both MOR (Ki = 146 nM) and D3R (Ki = 53 nM). nih.gov Another compound, Dopamine D4 receptor ligand 3, has been identified as a potent D4 receptor antagonist with a pKi of 8.86. medchemexpress.com

Table 1: Dopamine Receptor Ligand Activity

| Compound | Target(s) | Activity | Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 58 | MOR/D3R | Dual-target affinity ligand | MOR: 146, D3R: 53 | nih.gov |

| Dopamine D4 receptor ligand 3 | D4R | Antagonist | pKi: 8.86 | medchemexpress.com |

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and memory function, and their dysfunction is implicated in various neurological disorders. wikipedia.orgnih.gov NMDA receptor antagonists are used as anesthetics and are being investigated for their antidepressant effects. wikipedia.org The pyrrolidine ring is a structural feature in some compounds designed to interact with the NMDA receptor complex. While direct examples of this compound as an NMDA receptor antagonist are not prevalent in the provided search results, the broader class of cyclic amines, including pyrrolidine derivatives, has been explored for this purpose. nih.govresearchgate.net For instance, the development of dexoxadrol (B1663360) derivatives, a class of NMDA receptor antagonists, involves considering structural relationships with pyrrolidine-containing natural alkaloids. researchgate.net

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for their potential in treating cognitive disorders and other central nervous system conditions. nih.gov A series of pyrrolidin-3-yl-N-methylbenzamides have been synthesized and evaluated as H3 receptor antagonists. nih.gov One particular compound from this series demonstrated potent H3 receptor binding affinity and a favorable in vivo profile. nih.gov This highlights the utility of the pyrrolidine scaffold in designing potent and selective H3 receptor antagonists.

Antitumor and Anticancer Agent Development

The pyrrolidine and pyrrolidone scaffolds are also being explored for their potential in developing new anticancer agents. mdpi.comnih.gov These structures are present in various natural and synthetic compounds that exhibit cytotoxic activity against tumor cells.

Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity against human A549 lung epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the pyrrolidone structure was found to significantly enhance anticancer activity. mdpi.com Furthermore, fused pyrrolo[2,1-a]isoquinolines, which contain a pyrrole (B145914) ring, have shown potent cytotoxic activity and act as topoisomerase inhibitors. nih.gov

While direct studies on the anticancer properties of this compound itself were not prominent in the search results, the broader family of pyrrolidine and pyrrolidone derivatives shows significant promise in this area. Phytochemicals containing various ring structures, including those similar to the pyrrolidine core, are being actively investigated for their ability to suppress tumor growth. nih.gov For instance, Dopamine D4 receptor ligand 3 has been shown to inhibit the viability of three human glioma cell lines. medchemexpress.com

Table 2: Anticancer Activity of Related Compounds

| Compound Class | Mechanism of Action | Target Cell Line | Reference |

|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | Cytotoxicity | Human A549 lung epithelial cells | mdpi.com |

| Fused pyrrolo[2,1-a]isoquinolines | Topoisomerase inhibitors, Cytotoxicity | Various tumor cells | nih.gov |

| Dopamine D4 receptor ligand 3 | Inhibition of cell viability | U87 MG, T98G, and U251 MG glioma cells | medchemexpress.com |

Enzyme Interaction and Metabolic Pathway Studies

The metabolic fate of compounds containing the pyrrolidine ring is an important area of study in drug development. The metabolism of cyclic tertiary amines, such as this compound, can involve several pathways. nih.gov These can include oxidation of the pyrrolidine ring to form a lactam, as well as ring opening to yield a carboxylic acid. researchgate.net The metabolic pathways of related α-pyrrolidinophenone derivatives have been shown to include reduction of a carbonyl group and oxidation of the pyrrolidine ring. researchgate.net

Understanding the metabolism of heterocyclic aromatic amines is crucial, as they can be metabolically activated to reactive intermediates that can interact with biological macromolecules. nih.gov Studies on the metabolism of cyclic tertiary amines and azaarenes provide insights into the potential biotransformation of this compound and its derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While SAR studies often focus on the entire molecule, the contribution of the this compound moiety within larger structures, such as the JAK inhibitor Tofacitinib, is significant.

Tofacitinib is a prominent example where the this compound scaffold is part of a larger pyrrolopyrimidine structure. nih.govnih.gov It functions as a reversible, competitive inhibitor that binds to the ATP-binding site in the catalytic cleft of the kinase domain of JAKs. nih.gov Tofacitinib shows inhibitory activity against JAK1, JAK2, and JAK3, and to a lesser extent, TYK2. nih.gov

SAR studies on Tofacitinib and its analogs have provided valuable insights:

The Pyrrolopyrimidine Core: This core structure is crucial for the inhibitory activity, as it forms key hydrogen bonds with the hinge region of the JAK kinases. nih.gov

Stereochemistry: The (3R) configuration of the aminopyrrolidine is critical for optimal binding. Changes in stereochemistry can lead to a significant loss of activity.

Substituents on the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring can modulate the compound's properties. For instance, in the development of other JAK inhibitors, modifications to a similar piperidine (B6355638) scaffold, such as the introduction of a methyl group on a secondary alcohol, were found to alter the interaction with the "methyl pocket" of the JAK3 enzyme. nih.gov

| Compound | Target | IC₅₀ (nM) |

| Tofacitinib | JAK1 | 1.7–3.7 |

| Tofacitinib | JAK2 | 1.8–4.1 |

| Tofacitinib | JAK3 | 0.75–1.6 |

| Tofacitinib | TYK2 | 16-34 |

Table 1: Inhibitory concentrations (IC₅₀) of Tofacitinib against Janus kinase (JAK) isoforms. Data sourced from nih.gov.

Computational Chemistry in Drug Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of drug candidates. For derivatives of this compound, particularly within the context of JAK inhibitors like Tofacitinib, computational methods are extensively used. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For Tofacitinib, docking studies have been crucial in understanding its binding mode within the ATP-binding site of JAKs. nih.govnih.gov These studies have revealed that the pyrrolopyrimidine core of Tofacitinib forms hydrogen bonds with the backbone of conserved glutamate (B1630785) and leucine (B10760876) residues in the hinge region of the kinase domain (e.g., E957 and L959 in JAK1, E930 and L932 in JAK2, and E903 and L905 in JAK3). nih.govacs.org

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the drug-target interaction over time. nih.gov Extensive MD simulations (up to 500 ns) of Tofacitinib in complex with JAK1, JAK2, and JAK3 have been performed to analyze the stability of the complex and the key interactions. nih.govacs.org These simulations have shown that the binding of Tofacitinib induces a more closed conformation of the ATP-binding site and reduces protein fluctuation, particularly in the glycine-rich loop. acs.org

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Various methods are employed for this purpose, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. These methods are used to estimate the free energy of binding from the snapshots of MD simulations. nih.gov

For Tofacitinib, these calculations have been used to rank its binding affinity to different JAK isoforms. The predicted binding affinities are generally in good agreement with experimental data, showing the highest affinity for JAK3, followed by JAK2 and JAK1. nih.govacs.orgconsensus.app The primary forces driving the binding of Tofacitinib are van der Waals interactions and electrostatic interactions. nih.govacs.org

The table below shows the calculated binding free energies and the key interacting residues for Tofacitinib with different JAK isoforms, derived from computational studies.

| Target | Key Interacting Residues (Hinge Region) | Calculated Binding Free Energy Contribution from Hinge Leucine (kcal/mol) | Predicted Binding Affinity Rank |

| JAK1 | E957, L959 | -1.92 | ~JAK2 |

| JAK2 | E930, L932 | -1.66 | ~JAK1 |

| JAK3 | E903, L905 | -1.50 | > JAK1/JAK2 |

Table 2: Summary of computational analysis of Tofacitinib binding to Janus kinase (JAK) isoforms. Data sourced from nih.govacs.org.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Methods for Structural Elucidation and Dynamics

Spectroscopic methods are indispensable for confirming the molecular structure of (3R)-1-methylpyrrolidin-3-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing data on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl group protons would typically appear as a singlet. The protons on the pyrrolidine (B122466) ring would present as a series of multiplets due to complex spin-spin coupling. The chemical shifts of carbons attached to the nitrogen atoms are influenced by the electronegativity of nitrogen, causing them to appear in the range of approximately 2.3-3.0 ppm. libretexts.org The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent.

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, five distinct signals are expected, one for each carbon atom in the molecule. Carbons bonded directly to the nitrogen atom are deshielded and appear in the 10-65 ppm region. libretexts.org

Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atom Position | Expected Chemical Shift (δ) ppm |

|---|---|

| N-CH₃ | 35 - 45 |

| C2 (CH₂) | 55 - 65 |

| C3 (CH) | 45 - 55 |

| C4 (CH₂) | 25 - 35 |

| C5 (CH₂) | 50 - 60 |

Note: These are predicted values based on similar structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₁₂N₂), the nominal molecular weight is 100 g/mol . In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight. libretexts.org Electron ionization (EI) would likely lead to alpha-cleavage, a common fragmentation pathway for amines, resulting in the loss of an alkyl radical to form a resonance-stabilized cation. libretexts.org

Predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry, have been calculated for various adducts of the molecule. uni.lu

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 101.10733 | 120.2 |

| [M+Na]⁺ | 123.08927 | 127.2 |

| [M+K]⁺ | 139.06321 | 126.6 |

| [M-H]⁻ | 99.092774 | 121.9 |

Data sourced from predictions by PubChemLite. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. As a primary amine, this compound is expected to exhibit characteristic absorption bands. orgchemboulder.com

N-H Stretching: Two distinct bands are expected in the region of 3500-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. libretexts.orgwpmucdn.com

N-H Bending: A bending (scissoring) vibration for the primary amine is typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration for the aliphatic C-N bonds is expected to appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com

C-H Stretching: Absorptions due to the stretching of C-H bonds in the pyrrolidine ring and the methyl group will be present below 3000 cm⁻¹.

Summary of Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3200 (two bands) |

| Primary Amine (NH₂) | Bend (Scissor) | 1650 - 1580 |

| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 |

Analytical Methods for Detection and Quantification

Chromatographic techniques are the primary methods for the detection, quantification, and chiral purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing this compound. Since the compound lacks a strong chromophore, direct UV detection is challenging. Therefore, two main strategies are employed:

Derivatization: The primary amine group can be reacted with a derivatizing agent (e.g., benzoyl chloride) to attach a UV-absorbing moiety. google.com The resulting derivative can be readily detected and quantified using a standard UV detector, typically in the 220-300 nm range. google.com This method allows for high sensitivity and accuracy. google.com

Direct Analysis: For direct analysis without derivatization, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.

For chiral purity analysis, which is crucial to distinguish the (3R) enantiomer from its (3S) counterpart, chiral HPLC columns are necessary. Columns with stationary phases based on cyclodextrin (B1172386) derivatives or crown ethers have proven effective for separating the enantiomers of similar chiral amines. google.comgcms.cz A patent for the analysis of the related compound 3-aminopiperidine specified a Crownpak™ CR+ chiral column with a mobile phase of perchloric acid and methanol (B129727) (95:5 v/v) at a low temperature (0 °C), achieving separation of the (R) and (S) enantiomers. google.com

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound. Its volatility allows it to be analyzed directly. The confirmation of the compound's disappearance or formation in a reaction mixture can be monitored by GC. chemicalbook.com

For chiral separations, specialized chiral capillary columns are required. Columns with stationary phases containing derivatized cyclodextrins are commonly used to resolve enantiomers of chiral compounds, including amines. gcms.cz GC-MS provides both retention time data for quantification and mass spectra for definitive identification of the compound. researchgate.net

Industrial and Research Challenges in Amine Synthesis and Application

Sustainability and Selectivity Challenges in Chiral Amine Synthesis

The synthesis of enantiomerically pure amines is a critical task in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often exclusive to a single enantiomer. openaccessgovernment.orgwiley.com However, traditional chemical methods for producing chiral amines frequently lack the necessary selectivity and are associated with significant sustainability issues. openaccessgovernment.org

Classical synthesis routes often result in racemic mixtures, which are mixtures containing equal amounts of both enantiomers. openaccessgovernment.org This necessitates additional, often complex and costly, purification steps to isolate the desired enantiomer. A common method, kinetic resolution, separates enantiomers by selectively reacting one with an enzyme (like a lipase) or a chiral catalyst. wiley.comwhiterose.ac.uk While effective in achieving high enantiomeric purity, this method is inherently inefficient from a sustainability perspective, as the theoretical maximum yield for the desired enantiomer is capped at 50%, with the other half being discarded as waste. wiley.com

To address these challenges, the field of biocatalysis has emerged as a powerful and sustainable alternative. mdpi.com Biocatalysis utilizes enzymes—such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs)—to catalyze chemical transformations. wiley.comresearchgate.net This approach offers several distinct advantages:

High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity due to their complex three-dimensional structures, enabling the production of single enantiomers with high purity (>99% enantiomeric excess) and eliminating the need for wasteful resolution steps. wiley.comrsc.org

Mild Conditions: Biocatalytic reactions typically occur in aqueous media under mild temperature and pressure conditions, significantly reducing energy consumption. mdpi.comnih.gov

Environmental Profile: As enzymes are derived from renewable resources and are biodegradable, they align with the principles of green chemistry. whiterose.ac.ukmdpi.com The use of biocatalysis can lead to substantial reductions in waste compared to traditional chemical routes. rsc.org

Despite these benefits, biocatalysis presents its own set of challenges. The discovery and engineering of enzymes that are active and stable under industrial process conditions can be a significant undertaking. acs.org For instance, while transaminases are highly effective for producing chiral amines from prochiral ketones, their application can be limited by unfavorable reaction equilibria. nottingham.ac.uk Researchers are actively developing strategies, such as enzyme engineering and the use of enzyme cascades, to overcome these limitations and expand the applicability of biocatalysis in sustainable amine synthesis. nih.govacs.org

Table 1: Comparison of Chiral Amine Synthesis Methodologies

| Feature | Traditional Chemical Synthesis | Asymmetric Biocatalysis |

|---|---|---|

| Selectivity | Often low (produces racemic mixtures), requiring resolution. openaccessgovernment.org | Very high (chemo-, regio-, and stereoselective). rsc.org |

| Theoretical Yield | Can be low (e.g., 50% max for kinetic resolution). wiley.com | Can approach 100%. whiterose.ac.uk |

| Catalysts | Often expensive and toxic heavy metals (e.g., Rh, Ir). rsc.org | Renewable, biodegradable enzymes. whiterose.ac.uk |

| Reaction Conditions | Frequently harsh (high temperature/pressure). openaccessgovernment.org | Mild (room temperature, atmospheric pressure). nih.gov |

| Solvents | Often organic solvents. | Typically aqueous media. nih.gov |

| Waste Generation | High, due to byproducts and purification needs. openaccessgovernment.orgrsc.org | Significantly lower. rsc.org |

| Key Challenges | Poor atom economy, metal contamination, high energy use. rsc.org | Enzyme stability, cofactor dependency, reaction equilibrium. nih.govnottingham.ac.uk |

Scale-Up Considerations for Industrial Production

Transitioning a synthetic route for a chiral amine from a laboratory setting to industrial-scale production introduces a new set of complex challenges. While a process may be efficient on a gram scale, its economic viability and practicality at the multi-ton scale depend on careful process optimization and engineering. researchgate.net

For biocatalytic processes, a primary consideration is the cost and stability of the enzyme and any necessary cofactors. nih.gov For many enzymes, such as transaminases, a cofactor like pyridoxal (B1214274) 5'-phosphate (PLP) is essential for activity. These cofactors are expensive, making their efficient recycling a critical factor for an economically viable industrial process. nih.gov Similarly, the enzyme itself represents a significant cost. To address this, enzyme immobilization is a key strategy. By fixing the enzyme to a solid support, its stability is enhanced, and it can be easily recovered from the reaction mixture and reused for multiple production cycles, drastically reducing catalyst costs. nih.gov

Table 2: Key Challenges and Solutions in Scaling Up Chiral Amine Biocatalysis

| Challenge | Description | Common Solutions |

|---|---|---|

| Enzyme Cost & Stability | Enzymes can be expensive and may lose activity under process conditions. nih.gov | Enzyme Immobilization: Attaching the enzyme to a solid support to enhance stability and allow for recovery and reuse. nih.gov |

| Cofactor Cost | Many enzymes require expensive cofactors (e.g., PLP, NADH) to function. nih.gov | Cofactor Recycling Systems: Implementing coupled enzymatic reactions to regenerate the cofactor in situ. nih.gov |

| Unfavorable Equilibrium | The reaction may not proceed to completion, limiting the final yield. nottingham.ac.uk | Byproduct Removal: Using techniques like vacuum or gas stripping to remove inhibitory byproducts and shift the equilibrium. researchgate.net |

| Downstream Processing | The desired amine product must be efficiently separated from a complex reaction mixture. nottingham.ac.uk | Process Optimization: Developing advanced separation techniques (e.g., distillation, chromatography) tailored to the specific product and impurities. google.comepo.org |

| Process Intensification | Low reaction rates or concentrations can make the process economically unviable. | Protein & Process Engineering: Modifying the enzyme to improve activity and optimizing reaction conditions (e.g., substrate loading, temperature). nih.govacs.org |

Future Research Directions

Development of Novel Enantioselective Catalytic Systems

The synthesis of chiral amines is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. nih.govrsc.org The pyrrolidine (B122466) motif, a key feature of (3R)-1-methylpyrrolidin-3-amine, is a privileged structure in organocatalysis. Future research will likely focus on leveraging this specific chiral amine and its derivatives to create new, highly efficient enantioselective catalytic systems.

Research efforts are anticipated in the design and synthesis of modular chiral ligands derived from this compound. These ligands can be coordinated with various transition metals to form catalysts for asymmetric reactions. nih.govacs.org Significant advancements have been made in transition metal-catalyzed asymmetric hydrogenation of imines and enamines to produce chiral amines, and new ligands based on the this compound framework could offer unique reactivity and selectivity. acs.org The development of such systems could provide more direct and atom-economical routes to valuable chiral products. rsc.org

Furthermore, derivatives of this compound could serve as organocatalysts themselves. Proline and its derivatives are well-established organocatalysts for various transformations, including aldol (B89426) and Michael reactions. nih.govresearchgate.net By functionalizing the primary amine of this compound, novel dipeptide-like or more complex organocatalysts can be designed. nih.gov These new catalysts could be employed in aqueous media or under solvent-free conditions, contributing to the development of more sustainable chemical processes. researchgate.net The stereochemistry of the (3R)-methyl group is expected to play a critical role in influencing the stereochemical outcome of these catalyzed reactions. nih.gov

Exploration of New Therapeutic Applications

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. nih.govpharmablock.comnih.govfrontiersin.org The three-dimensional nature of the sp3-hybridized pyrrolidine ring allows for a thorough exploration of pharmacophore space, which is advantageous in drug design. nih.govnih.gov Future research will undoubtedly continue to explore the therapeutic potential of molecules incorporating the this compound core.

The specific stereochemistry of the pyrrolidine scaffold has been shown to be critical for biological activity. For instance, studies have demonstrated that the orientation of a 3-R-methyl group on a pyrrolidine ring can confer potent and selective antagonism of the estrogen receptor α (ERα), a key target in breast cancer treatment. nih.gov This finding provides a strong rationale for designing and synthesizing new libraries of compounds based on the this compound scaffold to discover novel agents for cancer and other diseases. The pyrrolidine core has been featured in compounds with a wide range of activities, including antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties. frontiersin.org

Moreover, the (S)-enantiomer, (S)-3-aminopyrrolidine, has been explored as a scaffold for dual inhibitors of Abl and PI3K kinases, which are implicated in chronic myeloid leukemia. nih.gov This suggests that the this compound scaffold could also be a valuable starting point for developing multi-target agents for complex diseases like cancer and neurodegenerative disorders such as Alzheimer's disease. nih.govnih.gov The development of new synthetic methodologies, such as aza-Heck cyclizations, will facilitate access to a wider diversity of pyrrolidine-based compounds for biological screening. researchgate.net

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the elucidation of reaction mechanisms and accelerating the drug discovery process. Advanced computational modeling will be instrumental in unlocking the full potential of the this compound scaffold.

In the realm of catalysis, computational studies can provide deep insights into the transition states of reactions catalyzed by systems derived from this compound. By modeling the interactions between the catalyst, substrates, and solvent, researchers can understand the origins of enantioselectivity and rationally design more efficient catalysts. acs.org For example, computational exploration has been used to understand the complex rearrangements and reactivity of cyclic isodiazenes derived from pyrrolidines. acs.orgacs.org

In drug design, computational methods such as molecular docking and molecular dynamics simulations can be used to predict how molecules containing the this compound scaffold will bind to biological targets. nih.govnih.gov These techniques allow for the virtual screening of large compound libraries and the optimization of lead compounds for improved potency and selectivity. For instance, support vector machine screening tools have been used to identify novel kinase inhibitors based on the aminopyrrolidine scaffold. nih.gov Furthermore, the development of accurate, polarizable force fields for pyrrolidinium-based systems will enhance the predictive power of these simulations, aiding in the design of not only new drugs but also novel materials like ionic liquids for battery applications. nih.gov

Q & A

Basic: What are the standard synthetic routes for (3R)-1-methylpyrrolidin-3-amine, and how are enantiomeric purity and yield optimized?

Answer:

- Key Methods :

- Reductive Amination : Use of titanium(IV) isopropoxide with methylamine in methanol for stereochemical control (Example: synthesis of (3R,4R)-1-benzyl-4-methylpiperidin-3-yl-methylamine) .

- Copper-Catalyzed Coupling : Reactions involving cyclopropanamine, cesium carbonate, and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to achieve regioselectivity .

- Optimization :

- Yield : Typically 17–20% for multi-step reactions, influenced by solvent choice and catalyst loading .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Answer:

- Techniques :

- NMR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d6): Key peaks include δ 3.35–3.71 (pyrrolidine protons), δ 2.88–2.97 (N-methyl group), and δ 1.91–2.31 (pyrrolidine backbone) .

- ¹⁹F NMR : Used for fluorinated derivatives (e.g., δ -75.00 for trifluoroacetate counterions) .

2. HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]<sup>+</sup> for related amines) . - Data Validation : Cross-reference with X-ray crystallography or chiral HPLC for stereochemical confirmation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Hazard Mitigation :

- Storage : Stable under inert conditions (N2 atmosphere) at 2–8°C; incompatible with strong oxidizers .

Advanced: How do reaction conditions (solvent, temperature, catalyst) influence the stereoselectivity of this compound synthesis?

Answer:

- Solvent Effects :

- Catalyst Choice :

Advanced: What strategies resolve contradictions in reported toxicological data for this compound?

Answer:

- Case Study : reports no carcinogenicity (IARC Class 3), but acute toxicity is classified without quantitative data.

- Resolution :

Advanced: How is this compound utilized as a chiral building block in drug discovery?

Answer:

- Applications :

- Methodology :

Intermediate: What are the challenges in scaling up this compound synthesis, and how are they addressed?

Answer:

- Challenges :

- Solutions :

Intermediate: How does the stereochemistry of this compound affect its biological activity?

Answer:

- Case Study : (3R)- vs. (3S)-enantiomers show divergent binding to G protein-coupled receptors (GPCRs):

- Validation : Molecular docking simulations paired with in vitro binding assays .

Advanced: What computational tools predict the reactivity of this compound in novel synthetic pathways?

Answer:

- Tools :

Advanced: How are conflicting NMR spectral data for this compound derivatives reconciled?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.